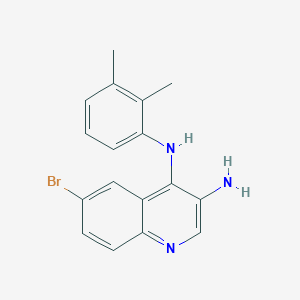
6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine typically involves multi-step organic reactions. One common method starts with the bromination of quinoline to introduce the bromine atom at the 6-position. This is followed by the introduction of the 2,3-dimethylphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the diamine functionality at the 3,4-positions of the quinoline ring. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
6-Bromoquinoline: Shares the quinoline core but lacks the 2,3-dimethylphenyl and diamine functionalities.
4-Anilinoquinoline: Similar structure but with different substituents on the quinoline ring.
Uniqueness
6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl group and the diamine functionality enhances its potential as a kinase inhibitor and its overall biological activity.
特性
分子式 |
C17H16BrN3 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C17H16BrN3/c1-10-4-3-5-15(11(10)2)21-17-13-8-12(18)6-7-16(13)20-9-14(17)19/h3-9H,19H2,1-2H3,(H,20,21) |
InChIキー |
NCXUNXAMPQBRIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC2=C3C=C(C=CC3=NC=C2N)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


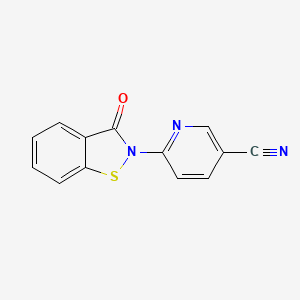

![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
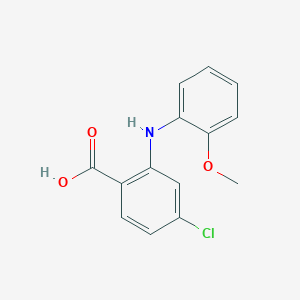
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
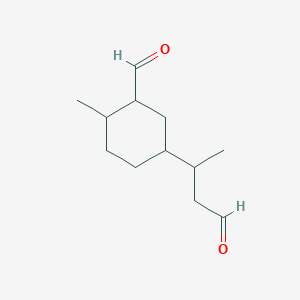

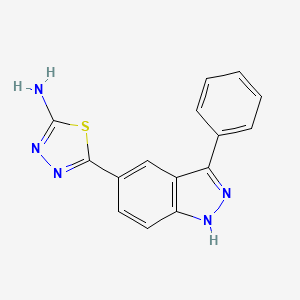
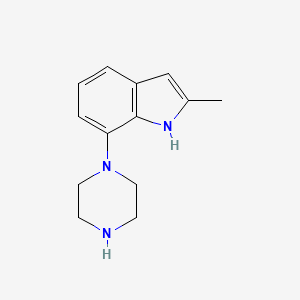
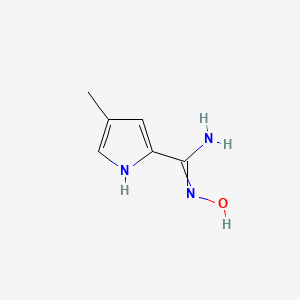
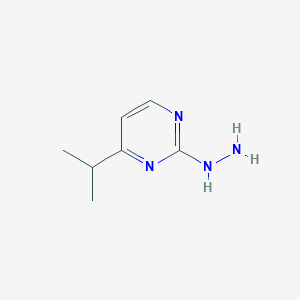
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
